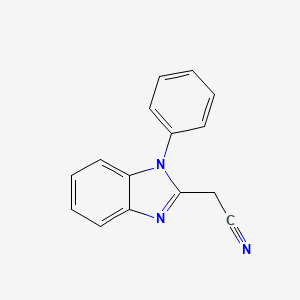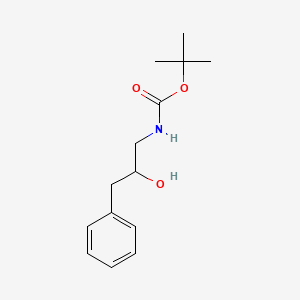
Tetramethylammonium borohydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylammonium borohydride, also known as this compound, is a chemical compound with the molecular formula C₄H₁₆BN. It consists of a tetramethylammonium cation (N,N,N-trimethylmethanaminium) and a borohydride anion (BH₄⁻). This compound is known for its applications in various fields, including organic synthesis and hydrogen storage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethylammonium borohydride can be synthesized through the reaction of tetramethylammonium hydroxide with sodium borohydride. The reaction proceeds as follows: [ \text{(CH₃)₄N⁺OH⁻} + \text{NaBH₄} \rightarrow \text{(CH₃)₄N⁺BH₄⁻} + \text{NaOH} ] This reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the borohydride anion .
Industrial Production Methods
Industrial production of boranuide;tetramethylazanium involves similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethylammonium borohydride undergoes various chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Hydrogenation Reactions: It can be used in hydrogenation reactions to add hydrogen to unsaturated compounds.
Substitution Reactions: It can participate in substitution reactions where the borohydride anion is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction Reactions: Common reagents include carbonyl compounds (e.g., aldehydes, ketones) and solvents like tetrahydrofuran (THF) or ethanol.
Hydrogenation Reactions: These reactions are typically carried out under mild conditions with the presence of a catalyst.
Substitution Reactions: Reagents such as halides or other nucleophiles are used under anhydrous conditions.
Major Products Formed
Reduction Reactions: Alcohols are the major products formed from the reduction of carbonyl compounds.
Hydrogenation Reactions: Saturated hydrocarbons or other hydrogenated products are formed.
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Tetramethylammonium borohydride has several scientific research applications, including:
Organic Synthesis: It is used as a reducing agent in the synthesis of various organic compounds.
Hydrogen Storage:
Catalysis: It is used in catalytic reactions, particularly in the hydrogenation of unsaturated compounds.
Analytical Chemistry: It is used as a reagent in various analytical techniques, including gas chromatography and mass spectrometry
Mécanisme D'action
The mechanism of action of boranuide;tetramethylazanium involves the transfer of hydride ions (H⁻) from the borohydride anion to the substrate. This hydride transfer is facilitated by the tetramethylammonium cation, which stabilizes the borohydride anion. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in reduction reactions, the hydride ion attacks the carbonyl carbon, leading to the formation of an alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium Chloride: Similar in structure but contains a chloride anion instead of a borohydride anion.
Tetramethylammonium Hydroxide: Contains a hydroxide anion and is used in different applications, such as etching and analytical chemistry.
Tetraethylammonium Borohydride: Similar in function but has ethyl groups instead of methyl groups.
Uniqueness
Tetramethylammonium borohydride is unique due to its combination of a quaternary ammonium cation and a borohydride anion. This combination allows it to act as a versatile reducing agent and hydrogen donor, making it valuable in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C4H16BN |
|---|---|
Poids moléculaire |
88.99 g/mol |
Nom IUPAC |
boranuide;tetramethylazanium |
InChI |
InChI=1S/C4H12N.BH4/c1-5(2,3)4;/h1-4H3;1H4/q+1;-1 |
Clé InChI |
LSSMEJCYZMCNIN-UHFFFAOYSA-N |
SMILES canonique |
[BH4-].C[N+](C)(C)C |
Description physique |
White odorless crystalline powder; [Alfa Aesar MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B8771970.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8771980.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8772002.png)









![6-Nitro-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8772073.png)
